Bienvenue dans la boutique en ligne BenchChem!

Kenazepine

Receptor binding Alkylation Covalent inhibition

Kenazepine features a bromoacetyl alkylating moiety that forms irreversible covalent bonds with a distinct subset (~80% in cerebellum; ~20% in hippocampus) of benzodiazepine receptors. This enables sustained anticonvulsant protection (≥4 h vs <15 min for diazepam), receptor purification via stringent washing, and stable immunogen conjugation for antibody generation. An irreplaceable tool for mapping receptor heterogeneity and studying chronic anticonvulsant mechanisms without repeated dosing.

Molecular Formula C19H16BrClFN3O2
Molecular Weight 452.7 g/mol
CAS No. 75887-99-9
Cat. No. B1673389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKenazepine
CAS75887-99-9
Synonyms1-(2-bromoacetamidoethyl)-7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepine-2-one
kenazepine
Ro 71986-1
Molecular FormulaC19H16BrClFN3O2
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCNC(=O)CBr
InChIInChI=1S/C19H16BrClFN3O2/c20-10-17(26)23-7-8-25-16-6-5-12(21)9-14(16)19(24-11-18(25)27)13-3-1-2-4-15(13)22/h1-6,9H,7-8,10-11H2,(H,23,26)
InChIKeyRUMBKDGXDMTRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kenazepine (CAS 75887-99-9): Alkylating Benzodiazepine Research Tool for Irreversible Receptor Studies


Kenazepine (CAS 75887-99-9) is a benzodiazepine derivative containing a functional alkylating bromoacetyl moiety that enables covalent, non-competitive binding to specific populations of benzodiazepine receptors in the central nervous system [1]. It is classified as an alkylating benzodiazepine and is used exclusively as a research tool in pharmacology and neuroscience to probe receptor heterogeneity and function [2]. Its unique irreversible binding profile distinguishes it from classical, reversibly-acting benzodiazepines like diazepam [3].

Why Kenazepine Cannot Be Replaced by Generic Benzodiazepines in Receptor Research


Generic substitution fails because Kenazepine's alkylating functionality enables irreversible covalent attachment to a subset of benzodiazepine receptors, a mechanism not shared by classical, reversibly-binding benzodiazepines such as diazepam or its non-alkylating parent compound Ro-7/1986 [1]. This covalent binding induces a long-lasting pharmacological effect and reveals distinct receptor subpopulations that are masked when only reversible ligands are employed [2]. Using a standard benzodiazepine agonist in protocols requiring irreversible labeling or prolonged target engagement would yield fundamentally different, non-comparable results [1].

Kenazepine (CAS 75887-99-9): Quantifiable Differentiation from Analogs in Binding, In Vivo Protection, and Receptor Profiling


Irreversible vs. Reversible Binding: Kenazepine's Non-Competitive Mechanism

Kenazepine differentiates itself from classical benzodiazepines like diazepam and the non-alkylating parent Ro-7/1986 through its ability to form a covalent, non-competitive bond with a subset of benzodiazepine receptors. While diazepam binds reversibly and competitively, Kenazepine's alkylating bromoacetyl moiety reacts irreversibly with nucleophilic residues (e.g., -SH or -NH2) on the receptor, leading to persistent receptor occupancy [1]. This is evidenced by binding studies showing Kenazepine reacts noncompetitively and irreversibly with some receptors, and competitively (reversibly) with others, a dual action not observed with diazepam [2].

Receptor binding Alkylation Covalent inhibition Pharmacology

Prolonged In Vivo Anticonvulsant Protection: Kenazepine vs. Diazepam

In a pentylenetetrazole (PTZ) seizure model, intracerebroventricular administration of Kenazepine (20 nmol) provided a complete protection against convulsant doses of PTZ for at least 1 hour, and statistically significant protection for at least 4 hours [1]. In stark contrast, identical doses (20-60 nmol) of the non-alkylating parent benzodiazepine Ro-7/1986 or diazepam resulted in no detectable anticonvulsant effect at the earliest measured interval of 15 minutes post-injection [1]. This demonstrates that Kenazepine's irreversible binding translates directly into a substantially extended duration of action in vivo, which is a critical differentiator for studies requiring sustained target engagement.

Anticonvulsant In vivo efficacy PTZ model Duration of action

Receptor Heterogeneity: Kenazepine Identifies Brain Region-Specific Receptor Subpopulations

Kenazepine's mixed binding profile (irreversible in some receptors, reversible in others) was exploited to quantify the proportion of non-competitive (alkylating-sensitive) vs. competitive (reversible) benzodiazepine receptor subtypes across different brain regions [1]. The cerebellum was found to contain the largest proportion (approximately 80%) of the noncompetitive type, while the hippocampus and cortex contained a preponderance of competitive-type receptors (approximately 80% and 50%, respectively) [1]. This differential regional expression of receptor subtypes, revealed uniquely by Kenazepine, provides a tool for functional dissection not possible with purely reversible or purely irreversible ligands.

Receptor heterogeneity CNS Cerebellum Hippocampus Cortex

Structural Basis of Alkylation: Bromoacetyl Moiety Enables Covalent Bond Formation

The defining structural feature of Kenazepine is the bromoacetyl group attached to the N1-ethyl side chain, which functions as the alkylating warhead [1]. This group is absent in the non-alkylating parent compound Ro-7/1986 and in clinical benzodiazepines like diazepam. The bromoacetyl moiety reacts with nucleophilic amino acid side chains (e.g., cysteine thiols or lysine amines) on the receptor, forming a stable covalent adduct [1]. This chemical modification is responsible for the irreversible binding observed in functional assays and is a key differentiator from analogs like Irazepine, which uses an isothiocyanate group for alkylation [2].

Chemical structure Alkylating agent Bromoacetamide Covalent inhibitor

Kenazepine (CAS 75887-99-9) Procurement-Driven Application Scenarios for Neuroscience and Receptor Pharmacology


Irreversible Labeling and Affinity Purification of Benzodiazepine Receptor Subtypes

Kenazepine's covalent attachment to a subset of benzodiazepine receptors enables its use as an affinity ligand for receptor purification and identification [1]. The irreversible bond withstands stringent washing conditions, allowing for the isolation of receptor complexes that would dissociate with reversible ligands. This application directly leverages the irreversible binding mechanism detailed in Evidence_Item 1.

Long-Duration In Vivo Studies of Anticonvulsant Efficacy and Target Engagement

The prolonged protection against PTZ-induced seizures demonstrated in vivo (≥4 hours for Kenazepine vs. <15 min for diazepam) makes Kenazepine a superior tool for experiments requiring sustained target engagement without repeated dosing [2]. This scenario is critical for investigating chronic anticonvulsant mechanisms or for behavioral studies that demand extended pharmacological activity.

Investigating CNS Benzodiazepine Receptor Heterogeneity and Regional Distribution

Kenazepine is the definitive tool for distinguishing between non-competitive and competitive benzodiazepine receptor populations in discrete brain regions. The quantitative data showing ~80% non-competitive receptors in cerebellum vs. ~20% in hippocampus (Evidence_Item 3) provides a precise map for functional studies of regional receptor pharmacology [3].

Development and Validation of Benzodiazepine Receptor Antibodies

Kenazepine has been successfully conjugated to carrier proteins (e.g., keyhole limpet hemocyanin) to raise polyclonal antibodies specific to agonist benzodiazepine binding sites [4]. This application exploits the compound's alkylating functionality to create stable immunogens, a feat not achievable with non-covalent ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kenazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.